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molecular formula C7H16N2O2 B179777 Tert-butyl 3-hydrazinylpropanoate CAS No. 107349-78-0

Tert-butyl 3-hydrazinylpropanoate

Cat. No. B179777
M. Wt: 160.21 g/mol
InChI Key: AZLAJCVMMDCPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05925655

Procedure details

A solution of acid 2-7 (380 mg, 1.19 mmole), amine 1-4 (362 mg, 1.19 mmole), BOP (789 mg, 1.79 mmole), NMM (521 μl, 4.76 mmole) and CH3CN (6 ml) was stirred at ambient temperature for 20 h. The reaction was diluted with ethyl acetate and then washed with H2O, sat. NaHCO3, 10% KHSO4, brine, dried (MgSO4) and concentrated. Flash chromotography (silica, EtOAc) gave the ester 2-8 as a white solid.
[Compound]
Name
acid 2-7
Quantity
380 mg
Type
reactant
Reaction Step One
Name
amine
Quantity
362 mg
Type
reactant
Reaction Step One
Name
Quantity
789 mg
Type
reactant
Reaction Step One
Name
Quantity
521 μL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C@H:4](NS(C1C=CC=CC=1)(=O)=O)[C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6].F[P-](F)(F)(F)(F)F.[N:29]1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.CN1CCOCC1.CC#N>C(OCC)(=O)C>[C:8]([O:7][C:5](=[O:6])[CH2:4][CH2:3][NH:2][NH2:29])([CH3:11])([CH3:10])[CH3:9] |f:0.1,2.3|

Inputs

Step One
Name
acid 2-7
Quantity
380 mg
Type
reactant
Smiles
Name
amine
Quantity
362 mg
Type
reactant
Smiles
Cl.NC[C@@H](C(=O)OC(C)(C)C)NS(=O)(=O)C1=CC=CC=C1
Name
Quantity
789 mg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Name
Quantity
521 μL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
6 mL
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O, sat. NaHCO3, 10% KHSO4, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CCNN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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